molecular formula C18H25N7O B2522693 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine CAS No. 2415469-69-9

4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

Cat. No. B2522693
CAS RN: 2415469-69-9
M. Wt: 355.446
InChI Key: NKGOAVKKRHEDGW-UHFFFAOYSA-N
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Description

4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine, also known as compound X, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X involves the inhibition of JAK and SYK enzymes. These enzymes play a crucial role in the signaling pathways involved in various disease processes. By inhibiting these enzymes, 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X can modulate the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases. It can also inhibit the growth and proliferation of cancer cells by disrupting the signaling pathways involved in their growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It can modulate the immune response by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It can also inhibit the activation of immune cells, such as T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X can induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is a potent and selective inhibitor of JAK and SYK enzymes, which makes it an ideal tool for studying the signaling pathways involved in various disease processes. It is also easily synthesized and can be obtained in large quantities, which makes it suitable for high-throughput screening assays. However, one of the limitations of 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine X. One of the potential applications is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. It has also shown promising results in the treatment of certain cancers, such as lymphoma and leukemia. Further studies are needed to determine its efficacy and safety in clinical trials. In addition, the development of more potent and selective inhibitors of JAK and SYK enzymes is an area of active research.

Synthesis Methods

Compound X can be synthesized by a multistep reaction process involving several chemical intermediates. The synthesis starts with the reaction of 2,6-dimethylpyrimidin-4-amine with piperazine to form the intermediate 4-(2,6-dimethylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Finally, the intermediate is reacted with morpholine to obtain the final product, 4-[4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes, including Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are involved in various disease processes. It has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the treatment of certain cancers, such as lymphoma and leukemia.

properties

IUPAC Name

4-[4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-17(21-15(2)20-14)24-7-5-23(6-8-24)16-3-4-19-18(22-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGOAVKKRHEDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

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